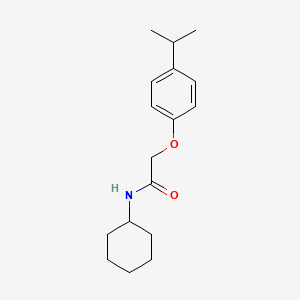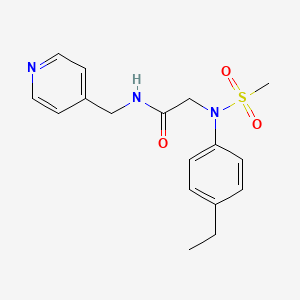![molecular formula C15H19ClN2O2 B5854667 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5854667.png)
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as CEP-33779, is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Wirkmechanismus
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide works by inhibiting the activity of the IKKβ kinase, which is a key regulator of the NF-κB pathway. By blocking the activation of NF-κB, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce the expression of pro-inflammatory cytokines and other genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and anti-tumor effects, 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to reduce oxidative stress, improve insulin sensitivity, and protect against ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its specificity for the IKKβ kinase and the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is its relatively low potency compared to other IKKβ inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of interest is the development of more potent and selective inhibitors of the IKKβ kinase and the NF-κB pathway. Another area of interest is the investigation of the role of the NF-κB pathway in various disease states, and the potential therapeutic applications of IKKβ inhibitors like 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in these conditions. Finally, there is interest in exploring the potential use of 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl acrylate, followed by the addition of morpholine and subsequent purification steps. The final product is a white powder that is soluble in DMSO and other organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied in preclinical models of inflammation, cancer, and other diseases. In vitro studies have shown that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the activation of NF-κB and downstream cytokine production in response to various stimuli. In vivo studies have demonstrated that 3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide can reduce inflammation and tumor growth in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-3-1-2-13(12-14)4-5-15(19)17-6-7-18-8-10-20-11-9-18/h1-5,12H,6-11H2,(H,17,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYOOKCQNYULO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2-chloro-4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5854614.png)




![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)



![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)